molecular formula C20H18F3N B13386999 1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine

1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine

Cat. No.: B13386999
M. Wt: 329.4 g/mol
InChI Key: HOTZHQHCTCAKCU-UHFFFAOYSA-N
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Description

®-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine is a chiral amine compound featuring a naphthalene ring and a trifluoromethyl-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)benzyl chloride.

    Formation of Intermediate: The naphthalene undergoes a Friedel-Crafts alkylation with 3-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.

    Amine Introduction: The intermediate is then reacted with ®-1-phenylethylamine under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and fluorescence.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ®-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The naphthalene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with active sites through hydrophobic interactions and hydrogen bonding, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(naphthalen-1-yl)-N-(3-methylbenzyl)ethan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-1-(naphthalen-1-yl)-N-(4-(trifluoromethyl)benzyl)ethan-1-amine: Similar structure but with the trifluoromethyl group at the para position.

Uniqueness

The presence of the trifluoromethyl group at the meta position in ®-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine imparts unique electronic and steric properties, enhancing its reactivity and binding characteristics compared to similar compounds.

Properties

IUPAC Name

1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23/h2-12,14,24H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZHQHCTCAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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